molecular formula C18H21N3O2S B2521588 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(dimethylamino)benzamide CAS No. 361168-05-0

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(dimethylamino)benzamide

Cat. No.: B2521588
CAS No.: 361168-05-0
M. Wt: 343.45
InChI Key: UKHNBZFXSMGTCI-UHFFFAOYSA-N
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Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(dimethylamino)benzamide is a useful research compound. Its molecular formula is C18H21N3O2S and its molecular weight is 343.45. The purity is usually 95%.
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Scientific Research Applications

  • Antibacterial and Anticancer Activity

    A study by Palkar et al. (2017) designed and synthesized novel analogs with promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. Additionally, these compounds exhibited cytotoxic activity against mammalian cell lines at non-cytotoxic concentrations, suggesting potential for anticancer applications Palkar et al., 2017.

  • Corrosion Inhibition

    Research by Hu et al. (2016) on benzothiazole derivatives, including structures related to the compound , demonstrated their effectiveness as corrosion inhibitors for steel in acidic solutions. This study suggests the potential industrial application of such compounds in protecting metals against corrosion Hu et al., 2016.

  • Synthesis and Characterization

    Abu‐Hashem et al. (2020) reported the synthesis of novel heterocyclic compounds, including benzodifuranyl and thiazolopyrimidines derived from natural compounds with significant anti-inflammatory and analgesic activities. These findings highlight the synthetic versatility and potential therapeutic benefits of such chemical structures Abu‐Hashem et al., 2020.

  • Anti-inflammatory Drugs

    A study by Lynch et al. (2006) focused on synthesizing compounds derived from 2-aminothiazole and evaluating their anti-inflammatory activity. This research provides insight into the therapeutic potential of thiazole derivatives, including structures similar to N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(dimethylamino)benzamide, in treating inflammation-related disorders Lynch et al., 2006.

Properties

IUPAC Name

4-(dimethylamino)-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-18(2)9-13-15(14(22)10-18)24-17(19-13)20-16(23)11-5-7-12(8-6-11)21(3)4/h5-8H,9-10H2,1-4H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHNBZFXSMGTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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